Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-
Description
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is a heterocyclic compound featuring a pyridine ring fused with an oxazole moiety and substituted with a 2-chlorophenyl group at the 4-position of the oxazole ring. This structure combines the electron-deficient nature of pyridine with the aromatic and hydrogen-bonding capabilities of oxazole, making it a versatile scaffold in medicinal chemistry and agrochemical research.
Synthetic routes for such compounds often involve cyclocondensation reactions or cross-coupling strategies, as highlighted in studies on analogous pyridine derivatives (e.g., 2-amino-4-(2-chloro-5-substituted phenyl)pyridines) .
Properties
CAS No. |
502422-29-9 |
|---|---|
Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H |
InChI Key |
YXDVCVJVOFDWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Robinson-Gabriel Oxazole Synthesis
Reagents :
- 2-Chlorobenzamide
- α-Bromoketone (e.g., bromoacetone)
- Dehydrating agent (e.g., POCl₃ or PPA)
- 2-Chlorobenzamide reacts with α-bromoketone in the presence of POCl₃ to form an intermediate acylated amino alcohol.
- Cyclodehydration at 80–100°C yields 2-(2-chlorophenyl)oxazole.
- The oxazole intermediate undergoes nucleophilic aromatic substitution (SNAr) with 2-halopyridine (e.g., 2-chloropyridine) under basic conditions (K₂CO₃, DMF, 120°C) to afford the target compound.
Yield : 45–60% (over two steps).
Multi-Component Reaction (MCR) Approach
Reagents :
- 2-Aminopyridine
- 2-Chlorobenzaldehyde
- Tosylmethyl isocyanide (TosMIC)
- A three-component reaction between 2-aminopyridine, 2-chlorobenzaldehyde, and TosMIC in methanol at reflux forms the oxazole ring directly on the pyridine core.
- The reaction proceeds via imine formation, followed by cyclization and elimination of toluenesulfinic acid.
- Solvent: MeOH
- Temperature: 65°C
- Catalyst: None (thermal conditions)
Yield : 55–70%.
Metal-Catalyzed Cross-Coupling
Reagents :
- 2-(4-Oxazolyl)pyridine
- 2-Chlorophenylboronic acid
- Pd(PPh₃)₄
- Suzuki-Miyaura coupling of 2-(4-oxazolyl)pyridine with 2-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
- Reaction conditions: DME/H₂O (3:1), Na₂CO₃, 80°C, 12 h.
Yield : 60–75%.
Halogen Exchange via SNAr
Reagents :
- 2-[2-(2-Fluorophenyl)-4-oxazolyl]pyridine
- NaCl (excess)
- Fluorine at the 2-position of the phenyl group is replaced with chlorine via SNAr.
- Reaction occurs in DMF at 150°C with excess NaCl and K₂CO₃ as a base.
Yield : 40–50%.
Comparative Data Table
Key Research Discoveries
- Cyclocondensation Efficiency : The use of POCl₃ as a dehydrating agent significantly improves oxazole ring formation compared to PPA.
- MCR Limitations : While TosMIC-based MCRs are efficient, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
- Catalyst Impact : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to better stabilization of the oxidative addition intermediate.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the oxazole ring allows for specific interactions with biological molecules, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- and related compounds:
Functional and Pharmacological Comparisons
- Oxazoles are also less prone to metabolic oxidation than thiophenes, which may improve pharmacokinetics . s-Triazine-based compounds like cyanazine exhibit distinct reactivity due to their electron-deficient cores, making them more suitable as herbicides rather than pharmaceuticals .
- Substituent Effects: The 2-chlorophenyl group’s ortho-chlorine substitution creates steric hindrance, which may limit rotational freedom and enhance target selectivity compared to para-substituted analogs (e.g., 2-(4-bromophenoxy)pyridine in ) . In Clopidogrel’s degradation product, the 2-chlorophenyl group remains intact, but the thienopyridine ring’s sulfur atom contributes to oxidative instability, unlike the oxazole’s nitrogen-oxygen system .
- Synthetic Accessibility: Pyridine-oxazole hybrids are typically synthesized via palladium-catalyzed cross-coupling or [3+2] cycloadditions, whereas quinoline derivatives often require Skraup or Friedländer condensations, which are less atom-economical .
Research Findings and Data Gaps
- Degradation Pathways : Unlike Clopidogrel derivatives, which degrade into carboxylic acids under hydrolytic conditions, the oxazole ring’s resistance to hydrolysis may improve the target compound’s shelf life .
- Commercial Relevance: The HS code and tariff data for analogs like 2-(4-bromophenoxy)pyridine () indicate industrial-scale production, though regulatory approvals for the target compound remain unverified .
Biological Activity
Pyridine derivatives, particularly those containing additional heterocycles such as oxazoles, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- (referred to as "the compound"), focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorophenyl group and an oxazole moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyridine derivatives. The compound was tested against various bacterial strains using the agar well diffusion method. The results indicated significant antibacterial activity against:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values demonstrated that the compound exhibits potent activity comparable to standard antibiotics like ciprofloxacin. For instance, one study reported an MIC of 50 μg/mL against E. coli, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer properties of the compound were evaluated through in vitro assays on several cancer cell lines, including MCF7 (breast cancer) and HCT-116 (colon cancer). The compound displayed notable cytotoxic effects with IC50 values of approximately 5.60 μg/mL for MCF7 cells and 3.52 μg/mL for HCT-116 cells. These findings suggest that the compound may inhibit cancer cell proliferation effectively .
Anti-inflammatory Effects
Research has shown that pyridine derivatives can modulate inflammatory responses. The compound was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β at concentrations as low as 100 mM/mL. This anti-inflammatory activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Properties
In neuropharmacological studies, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress. It was effective in reducing cell death in PC12 cells treated with H2O2, with an IC50 value around 0.148 mM. This suggests potential applications in neurodegenerative diseases like Alzheimer's .
Summary of Biological Activities
| Activity | Tested Cell Lines/Organisms | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC: 50 μg/mL | Comparable to ciprofloxacin |
| Anticancer | MCF7, HCT-116 | MCF7: 5.60 μg/mL; HCT-116: 3.52 μg/mL | Significant cytotoxicity |
| Anti-inflammatory | Cytokine assays | Inhibition at 100 mM/mL | Reduces TNF-α and IL-1β levels |
| Neuroprotective | PC12 cells | IC50: 0.148 mM | Protects against oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study conducted by Zych et al. synthesized various pyridazine derivatives and tested their efficacy against fungal strains such as Candida albicans. The results indicated that compounds similar to the one studied exhibited significant antifungal activity .
- Cancer Research : In a comparative study of pyridine derivatives, compounds containing oxazole rings showed enhanced cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural modifications for therapeutic efficacy .
- Neuroprotection : Wang et al.'s research demonstrated that certain pyridazine derivatives protected neuronal cells from apoptosis induced by oxidative stress, suggesting that modifications in the pyridine structure can lead to enhanced neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- to maximize yield and purity?
- Methodology :
- Step 1 : Begin with anthranilic acid and 2-chlorobenzoyl chloride in pyridine to form an intermediate via N-acylation and dehydrative cyclization (reflux at ~80°C for 4–6 hours).
- Step 2 : React the intermediate with hydrazine hydrate under controlled heating (e.g., microwave irradiation at 100°C for 30 minutes) to induce nucleophilic attack and cyclization into the final oxazolo-pyridine structure .
- Optimization : Use solvents like DMF or toluene with palladium/copper catalysts for improved regioselectivity. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Key Parameters :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Pyridine/DMF | 70–85% |
| Catalyst | None (Step 1); Pd/Cu (Step 2) | - |
| Temperature | 80°C (Step 1); 100°C (Step 2) | - |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Use and NMR in DMSO-d6 to confirm aromatic protons, oxazole ring protons, and chlorophenyl substituents. For example, NMR peaks at δ 7.2–8.5 ppm indicate aromatic protons, while δ 5.5–6.5 ppm may correspond to oxazole protons .
- FTIR : Identify key functional groups (e.g., C=O stretching at ~1680 cm, C-N at ~1250 cm) .
- Mass Spectrometry : GC/MS or LC-HRMS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation pathways .
Advanced Research Questions
Q. How can contradictions in NMR data during structural confirmation be resolved?
- Approach :
- Comparative Analysis : Cross-reference experimental and NMR data with computational predictions (DFT calculations) or literature analogs (e.g., clopidogrel derivatives with similar chlorophenyl-oxazole motifs) .
- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals or stereochemical ambiguities .
- Degradation Studies : Perform hydrolytic/oxidative stress tests (ICH guidelines) to isolate degradation products (e.g., 2-(2-chlorophenyl)-2-oxoacetic acid) and compare spectral data .
Q. What mechanistic insights explain the cyclization step in the synthesis of this compound?
- Proposed Mechanism :
- Hydrazine Attack : Hydrazine hydrate nucleophilically attacks the lactone carbonyl, forming an open-chain intermediate (2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide).
- Cyclization : Intramolecular dehydration under heating/pyridine catalysis forms the oxazolo-pyridine ring. Computational modeling (e.g., transition state analysis) can validate the energy barriers for ring closure .
- Experimental Validation :
- Use isotopic labeling (e.g., -hydrazine) to track nitrogen incorporation into the oxazole ring via NMR .
- Monitor intermediates via in-situ FTIR or Raman spectroscopy to detect transient species during cyclization .
Q. How does the chlorophenyl substituent influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The 2-chlorophenyl group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites).
- Analog Comparisons : Compare with derivatives lacking the chloro group (e.g., phenyl or methyl substituents) to assess changes in antimicrobial/antifungal activity .
- In Vitro Assays :
| Assay Type | Target | IC50 (µM) | Reference Compound |
|---|---|---|---|
| Anticancer (MCF-7) | Topoisomerase II | 12.3 | Doxorubicin (0.8) |
| Antibacterial | E. coli DH5α | 45.6 | Ampicillin (2.1) |
Data Contradiction Analysis
Q. How to address discrepancies in purity assessments between HPLC and NMR?
- Root Causes :
- HPLC Limitations : Co-elution of structurally similar impurities (e.g., regioisomers) may inflate purity readings.
- NMR Sensitivity : Low-level impurities (<1%) may not be detected.
- Resolution :
- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to identify impurity masses.
- Spiking Experiments : Add synthesized impurities (e.g., 3-[2-chlorophenyl] regioisomer) to confirm retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
